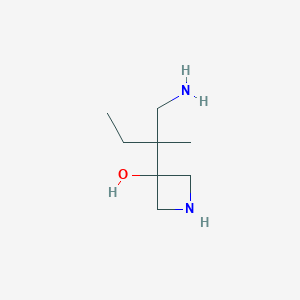
3-Chloro-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyridazine is a chemical compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 3-Chloro-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde, trifluoromethylpyridazine, and chlorinating agents.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-methoxybenzaldehyde and trifluoromethylpyridazine under controlled conditions.
Chlorination: The intermediate compound is then subjected to chlorination using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Chemical Reactions Analysis
3-Chloro-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: It can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.
Coupling Reactions: The compound can be involved in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include sodium hydride, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
3-Chloro-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyridazine can be compared with other similar compounds, such as:
3-Chloro-6-fluoro-2-methoxyphenylmethanol: This compound has a similar structure but differs in the presence of a fluorine atom instead of a trifluoromethyl group.
3-Chloro-6-(2-methoxybenzyl)pyridazine: This compound has a benzyl group instead of a methoxyphenyl group.
Properties
Molecular Formula |
C12H8ClF3N2O |
|---|---|
Molecular Weight |
288.65 g/mol |
IUPAC Name |
3-chloro-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyridazine |
InChI |
InChI=1S/C12H8ClF3N2O/c1-19-10-5-3-2-4-7(10)9-6-8(12(14,15)16)11(13)18-17-9/h2-6H,1H3 |
InChI Key |
IZIQTYLCSMTTLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


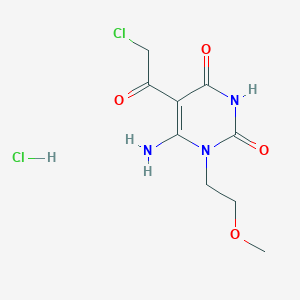
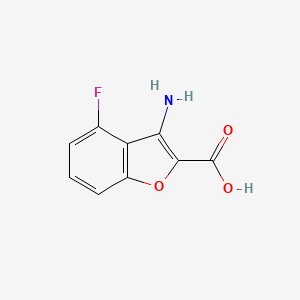
![1-[3-(methylsulfanyl)propyl]-1H-pyrazol-3-amine](/img/structure/B13206765.png)

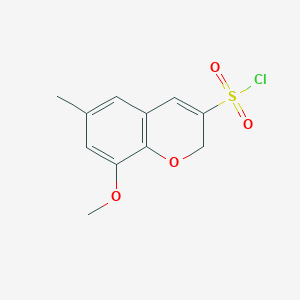
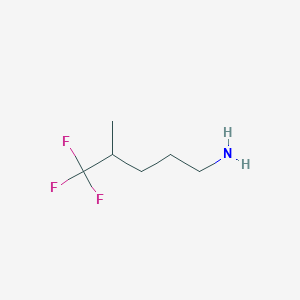
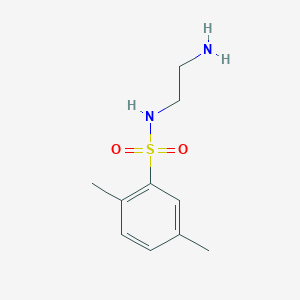
![6-(Bromomethyl)-1-methyl-5-oxaspiro[2.4]heptane](/img/structure/B13206800.png)
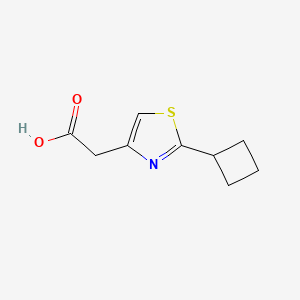
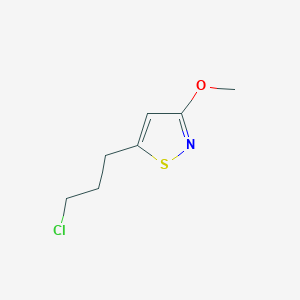
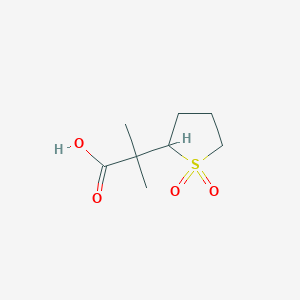
![2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B13206829.png)

